6-Methyl-1,2,3,5-tetrahydro-s-indacene
Overview
Description
6-Methyl-1,2,3,5-tetrahydro-s-indacene is an organic compound with the molecular formula C13H14. It is a derivative of indacene, characterized by the presence of a methyl group at the 6th position and a partially hydrogenated structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,2,3,5-tetrahydro-s-indacene typically involves the hydrogenation of 6-methylindacene. One common method is the catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. The reaction is carried out in a suitable solvent, such as ethanol or toluene, at elevated temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,2,3,5-tetrahydro-s-indacene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further hydrogenation can lead to the complete saturation of the indacene ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Formation of this compound-1-one or this compound-1-carboxylic acid.
Reduction: Formation of fully saturated 6-methylindane.
Substitution: Formation of halogenated derivatives such as 4-bromo-6-methyl-1,2,3,5-tetrahydro-s-indacene
Scientific Research Applications
6-Methyl-1,2,3,5-tetrahydro-s-indacene has several scientific research applications:
Chemistry: Used as a ligand in the synthesis of metallocene catalysts for olefin polymerization.
Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Methyl-1,2,3,5-tetrahydro-s-indacene involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal centers to form complexes that exhibit catalytic activity. These complexes can facilitate various chemical transformations, including polymerization and hydrogenation reactions. The exact molecular targets and pathways depend on the specific application and the nature of the metal center involved .
Comparison with Similar Compounds
Similar Compounds
6-Methylindacene: The parent compound from which 6-Methyl-1,2,3,5-tetrahydro-s-indacene is derived.
4-Bromo-6-methyl-1,2,3,5-tetrahydro-s-indacene: A halogenated derivative with similar structural features.
Uniqueness
This compound is unique due to its partially hydrogenated structure, which imparts distinct chemical properties compared to fully aromatic or fully saturated analogs. This unique structure allows for specific reactivity patterns and applications, particularly in catalysis and material science .
Properties
IUPAC Name |
6-methyl-1,2,3,5-tetrahydro-s-indacene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14/c1-9-5-12-7-10-3-2-4-11(10)8-13(12)6-9/h5,7-8H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMSERHYRMNFKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C1)C=C3CCCC3=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449566 | |
Record name | 6-methyl-1,2,3,5-tetrahydro-s-indacene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202667-45-6 | |
Record name | 1,2,3,5-Tetrahydro-6-methyl-s-indacene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202667-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,5-Tetrahydro-6-methyl-S-indacene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202667456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-methyl-1,2,3,5-tetrahydro-s-indacene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,5-TETRAHYDRO-6-METHYL-S-INDACENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W0IAN484S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 6-methyl-1,2,3,5-tetrahydro-s-indacene in material science?
A1: this compound serves as a crucial ligand in the development of metallocene catalysts. [] These catalysts are essential for olefin polymerization, a process widely used in the production of various plastics and polymers. The specific properties of the synthesized 4-(4-tert-butylphenyl)-6-methyl-1,2,3,5-tetrahydro-s-indacene, particularly the aryl substitution at the 4- position, can influence the activity and selectivity of the resulting metallocene catalyst. []
Q2: How was the structure of the synthesized 4-(4-tert-butylphenyl)-6-methyl-1,2,3,5-tetrahydro-s-indacene confirmed in the study?
A2: The researchers employed a combination of spectroscopic techniques to confirm the structure of the synthesized compound. These techniques included:
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